N-Isopropylbutyramide
Overview
Description
N-Isopropylbutyramide, also known as N-(1-methylethyl)butanamide, is an organic compound with the molecular formula C7H15NO. It is a derivative of butyramide where the hydrogen atom of the amide nitrogen is replaced by an isopropyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It’s structurally similar to butyramide , which is known to interact with the Aliphatic amidase expression-regulating protein . This protein is involved in the hydrolysis of amide bonds, and it’s found in Pseudomonas aeruginosa , a common bacterium that can cause disease in animals, including humans.
Mode of Action
Based on its structural similarity to butyramide, it may interact with its target protein to influence its function . The interaction between the compound and its target could lead to changes in the target’s activity, potentially influencing various biological processes.
Biochemical Pathways
Given its potential interaction with the aliphatic amidase expression-regulating protein, it might influence the metabolism of certain amides
Pharmacokinetics
Understanding these properties is crucial as they can significantly impact the bioavailability of the compound . Tools like ADMETlab 2.0 and admetSAR3.0 can provide predictions for these properties, aiding in the understanding of the compound’s pharmacokinetics.
Result of Action
Based on its potential interaction with the aliphatic amidase expression-regulating protein, it might influence various cellular processes, potentially leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target . Therefore, these factors should be considered when studying the action of N-Isopropylbutyramide.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Isopropylbutyramide can be synthesized through several methods. One common approach involves the reaction of butyric acid with isopropylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds as follows:
CH3CH2CH2COOH+(CH3
Properties
IUPAC Name |
N-propan-2-ylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-4-5-7(9)8-6(2)3/h6H,4-5H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWNADDVIBLENW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336033 | |
Record name | N-Isopropylbutyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122348-67-8 | |
Record name | N-Isopropylbutyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Isopropylbutyramide in the synthesis of the Collagen-Polymer Composite?
A: this compound (NIPAOPMB) acts as a comonomer alongside N-(3-((hydroxymethyl)amino)-3-oxopropyl)-N-isopropylbutyramide (NHMAONIB) in the multi-step polymerization process. These comonomers are strategically incorporated into the starch-grafted-pentapolymer structure through N–C/ O–C coupling reactions. This strategic allocation is crucial for the formation of the final multifunctional hybrid Collagen-Polymer Composite (CPC). []
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